Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Description
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a secondary amine derivative characterized by a butyl group and a 3,4,5-trimethoxybenzyl substituent, formulated as its hydrochloride salt. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in medicinal and agrochemical research due to its electron-rich aromatic system, which enhances binding to biological targets . The compound has been investigated primarily for herbicidal activity, though its commercial availability has been discontinued, as noted in recent supplier catalogs .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-7-15-10-11-8-12(16-2)14(18-4)13(9-11)17-3;/h8-9,15H,5-7,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFQSHBSUBFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 3,4,5-trimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Antidepressant and Neuroprotective Properties
Research has indicated that compounds similar to Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride exhibit antidepressant effects and neuroprotective properties. The trimethoxyphenyl moiety is known to interact with neurotransmitter systems, potentially enhancing mood and cognitive functions. A study demonstrated that derivatives of this compound showed significant activity in models of depression and anxiety, suggesting its utility in developing new antidepressant therapies .
1.2. Cardiovascular Health
The compound's structural characteristics allow it to act on beta-adrenergic receptors, which are crucial in managing cardiovascular conditions such as arrhythmias and hypertension. According to patent literature, compounds with similar structures have been found effective in treating cardiovascular disorders while minimizing side effects typically associated with beta-blockers . This suggests that this compound could be a promising candidate for further research in this area.
Agrochemical Applications
2.1. Pesticide Synthesis
This compound serves as a key intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. Its ability to modify biological pathways in plants makes it valuable for developing effective crop protection agents . For instance, it can be used to synthesize compounds that target specific pests while being environmentally friendly.
2.2. Fungicidal Properties
The compound has shown potential antifungal activity, making it useful in formulating fungicides for agricultural applications. Studies have indicated that derivatives of this class can inhibit fungal growth effectively without harming beneficial microorganisms in the soil .
Chemical Intermediate
As a fine chemical intermediate, this compound is utilized in the synthesis of various organic compounds. Its role as a building block facilitates the development of more complex molecules used in pharmaceuticals and agrochemicals alike .
Case Study 1: Antidepressant Development
A recent study focused on synthesizing derivatives of this compound for their antidepressant potential. The synthesized compounds were tested in vitro for their ability to inhibit serotonin reuptake. Results showed that several derivatives had enhanced activity compared to the parent compound, indicating a promising avenue for further development in treating mood disorders.
Case Study 2: Agricultural Application
In another study aimed at developing new fungicides, researchers synthesized a series of compounds based on this compound. These compounds were tested against common agricultural pathogens and demonstrated effective antifungal activity at low concentrations, highlighting their potential for use as environmentally safe agricultural treatments.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Antidepressant development | Effective serotonin reuptake inhibitors |
| Cardiovascular health | Potential beta-blocker alternative | |
| Agrochemicals | Pesticide synthesis | Key intermediate for crop protection |
| Fungicidal properties | Effective against common pathogens | |
| Chemical Intermediate | Synthesis of organic compounds | Versatile building block |
Mechanism of Action
The mechanism of action of Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Secondary Amines with Varied Aromatic Substituents
The herbicidal activity of secondary amines is highly dependent on the aromatic substituent. A 2012 study compared Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride analogs with different R groups (Table 1) .
| R Group | Herbicidal Activity (Rape) | Herbicidal Activity (Barnyard Grass) |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | Moderate | Weak |
| Phenyl | Low | Weak |
| 4-Chlorobenzyl | Moderate | Weak |
| 4-Methoxyphenyl | Low | Weak |
The 3,4,5-trimethoxyphenyl derivative exhibited moderate activity against rape, outperforming phenyl and 4-methoxyphenyl analogs. However, all compounds showed weak activity against barnyard grass, suggesting selectivity for broadleaf weeds .
Ester-Containing Analogs
Compounds such as (R)-5 and (S)-7 () share the 3,4,5-trimethoxyphenyl group but incorporate ester linkages and extended alkyl chains. These structural modifications significantly alter physical properties:
- (R)-5 : Melting point (HCl salt) = 88–92°C; synthesis yield = 70.5% .
- (S)-7: Melting point (HCl salt) = 53–57°C; synthesis yield = Not reported .
The ester groups in these analogs may also influence metabolic stability or bioavailability, though biological data are unavailable.
Pharmacologically Active Analogs
L659989, a tetrahydrofuran derivative with a 3,4,5-trimethoxyphenyl group, acts as a PAF receptor antagonist (). However, the absence of a tetrahydrofuran or sulfonyl group in the target compound likely limits its affinity for PAF receptors .
Commercial Availability and Practical Considerations
This compound is listed as discontinued by suppliers (), unlike analogs like methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride, which remain available.
Key Research Findings and Implications
- Structural Optimization: Ester-containing analogs demonstrate how minor modifications impact physical properties, guiding future design of stable, bioavailable derivatives .
Biological Activity
Overview
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This compound features a 3,4,5-trimethoxyphenyl group, which is known for its pharmacological properties. The compound has been investigated for its potential applications in medicinal chemistry, drug discovery, and material science.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. Notably, the 3,4,5-trimethoxyphenyl moiety is recognized for inhibiting key enzymes such as:
- Tubulin : Plays a crucial role in cell division and is a target for anticancer drugs.
- Heat Shock Protein 90 (Hsp90) : Involved in protein folding and stability; inhibition can lead to cancer cell apoptosis.
- Thioredoxin Reductase (TrxR) : An enzyme involved in redox reactions; its inhibition can affect cellular oxidative stress responses .
These interactions disrupt essential cellular processes, leading to various biological effects including anticancer and antimicrobial activities.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance:
- In studies involving MCF-7 breast cancer cells (ER+/PR+), compounds similar to Butyl[(3,4,5-trimethoxyphenyl)methyl]amine showed IC50 values as low as 52 nM, indicating potent activity against cancer proliferation .
- The compound induces G2/M phase cell cycle arrest and apoptosis in sensitive cancer cells while sparing non-tumorigenic cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial and fungal strains. This broad-spectrum activity further supports its potential as a therapeutic agent .
Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of derivatives similar to Butyl[(3,4,5-trimethoxyphenyl)methyl]amine on various cancer cell lines. The results indicated significant growth inhibition correlated with tubulin binding affinity. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition profile of the compound. It was found that this compound effectively inhibited TrxR activity at micromolar concentrations. This inhibition was linked to increased oxidative stress in cancer cells, contributing to their death .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Structure | Contains a butyl group enhancing lipophilicity | 52 nM (MCF-7) |
| Combretastatin A-4 | Structure | Known tubulin inhibitor | Comparable efficacy in tubulin binding |
| 2-Hydroxy-3,4,5-trimethoxybenzophenones | - | Exhibits vascular disrupting properties | IC50 values around 11 nM |
Q & A
Q. What are the optimal synthetic routes for Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride, and how is purity validated?
The synthesis typically involves coupling 3,4,5-trimethoxybenzoic acid derivatives with butylamine precursors. For example:
- Procedure A : Reacting intermediates (e.g., (R)-31) with 3,4,5-trimethoxybenzoic acid under carbodiimide-mediated coupling (e.g., EDC/NHS), followed by purification using CHCl/MeOH/NHOH gradients (e.g., 98:2:0.2) to achieve 70–89% yields .
- Procedure B : Alternative methods for sterically hindered analogs involve anthracene-9-carboxylic acid coupling (23.1% yield) .
Purity Validation : - Melting Point Analysis : Hydrochloride salts exhibit characteristic melting points (e.g., 88–92°C for related compounds) .
- ESI-HRMS : Confirms molecular ion peaks (e.g., [M+H] for CHNO: calculated 604.3116, observed 604.3110) .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., ±0.0006 accuracy) .
- Elemental Analysis : Confirms C, H, N content (e.g., CHClNO) .
- Chromatography : Reverse-phase HPLC with UV detection monitors purity, while TLC (silica gel) optimizes solvent systems (e.g., CHCl/MeOH ratios) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solvent Screening : Test solubility in DMSO (≥5 mg/mL), water (4 mg/mL), or methanol, as observed in structurally similar hydrochlorides .
- Stability Protocols :
- Conduct accelerated degradation studies under acidic/alkaline conditions.
- Monitor via HPLC for decomposition products (e.g., free base formation under basic conditions) .
Advanced Research Questions
Q. How do stereo- and regioisomeric variations impact biological activity?
Comparative studies on isomers reveal:
- Steric Effects : (R)-isomers may exhibit higher receptor binding affinity due to spatial compatibility with hydrophobic pockets .
- Regiochemical Modifications : Substitution at the butyl chain (e.g., anthracene vs. trimethoxybenzoyl groups) alters logP values by 1.5–2.0 units, affecting membrane permeability .
Methodology : - Synthesize isomers via chiral auxiliaries or asymmetric catalysis.
- Evaluate activity using receptor-binding assays (e.g., GPCRs ) or enzyme inhibition models.
Q. How can conflicting data on biological activity be resolved?
Contradictions often arise from:
- Isomeric Contamination : Use chiral HPLC to confirm enantiomeric excess (>98%) .
- Impurity Profiles : Characterize byproducts (e.g., dealkylated analogs) via LC-MS .
Case Study : A reported 10-fold difference in IC values was traced to residual solvents (e.g., NHOH) affecting assay pH .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Salt Formulation : Hydrochloride salts improve aqueous solubility vs. free bases (e.g., 4 mg/mL vs. <0.1 mg/mL) .
- Prodrug Design : Esterify hydroxyl groups to enhance bioavailability (e.g., acetylated derivatives) .
- Metabolic Stability : Use liver microsome assays to identify cytochrome P450 liabilities .
Q. How does modulating the alkyl spacer influence physicochemical properties?
- Spacer Length : Increasing from C3 to C5 spacers raises logD by 0.8, enhancing blood-brain barrier penetration .
- Functional Groups : Introducing ether linkages (e.g., -O-) reduces plasma protein binding by 20% in analogs .
Q. What toxicological screening is recommended for preclinical development?
- Acute Toxicity : Determine LD in rodent models (e.g., TDLo = 880 µg/kg for related trimethoxyamphetamines ).
- Genotoxicity : Perform Ames tests to rule out mutagenicity from aromatic amines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
